N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine
Description
N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a complex organic compound that belongs to the class of carbazole derivatives
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(NZ)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13- |
InChI Key |
LWWGCUIRSIHUDM-SSZFMOIBSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine typically involves the condensation of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazole with hydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-ethylcarbazole: A similar compound with an ethyl group attached to the carbazole ring.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.
Uniqueness
N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a versatile compound for various applications.
Biological Activity
N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- CAS Number : 132906-51-5
The synthesis of this compound typically involves the reaction of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine, resulting in the formation of an oxime derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various carbazole derivatives, including this compound. Notable findings include:
- Inhibition of Cyclin Dependent Kinases (CDKs) :
- Apoptotic Effects :
- STAT3 Inhibition :
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many oxime derivatives have been reported to inhibit multiple kinases involved in cancer progression. For instance, they can affect pathways linked to inflammation and cell survival .
- Reduction of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF and IL-6 in various models of inflammation, suggesting a dual role in both cancer therapy and anti-inflammatory applications .
Case Studies
Several studies have documented the effects of related compounds on different cancer models:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 46 | C6 Glioma | 5.9 | Apoptosis induction |
| Compound 47 | A549 Lung | 25.7 | Apoptosis induction |
| Compound 56 | Various | 2.5 (Topoisomerase II) | Enzyme inhibition |
These results indicate that modifications in the carbazole structure can significantly enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
